molecular formula C16H14O3 B11726316 3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid CAS No. 320423-54-9

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid

Cat. No.: B11726316
CAS No.: 320423-54-9
M. Wt: 254.28 g/mol
InChI Key: PXNQHBBTUXRJAP-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl group substituted with a 4-methylphenoxy group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 2-(4-methylphenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-bromo-4-methylphenoxy)phenyl]prop-2-enoic acid
  • 3-[2-(4-chloro-2-methylphenoxy)phenyl]prop-2-enoic acid
  • 3-[2-(2-methylphenoxy)phenyl]prop-2-enoic acid

Uniqueness

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

320423-54-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)

InChI Key

PXNQHBBTUXRJAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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